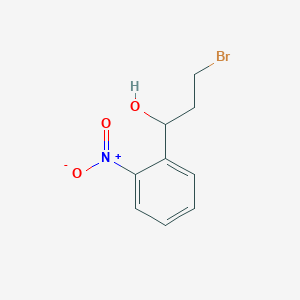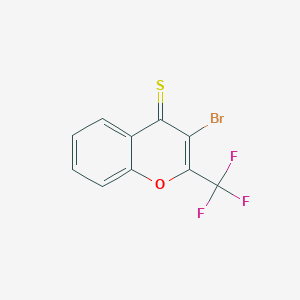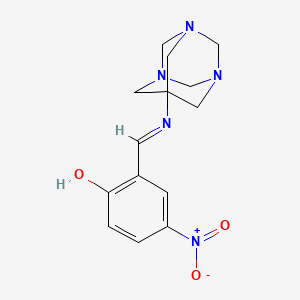![molecular formula C19H22N2O2 B12452197 N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452197.png)
N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 2-ethoxybenzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of glacial acetic acid to facilitate the formation of the Schiff base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, converting the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit biological activity.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with biological targets such as enzymes or receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with hydrophilic regions of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline
- N-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-yl)aniline
- N-[(E)-(2-bromophenyl)methylidene]-4-(morpholin-4-yl)aniline
Uniqueness
N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. The ethoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and interaction with biological targets. Additionally, the morpholine ring provides a balance of hydrophilic and hydrophobic properties, making the compound versatile for various applications.
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-(2-ethoxyphenyl)-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-19-6-4-3-5-16(19)15-20-17-7-9-18(10-8-17)21-11-13-22-14-12-21/h3-10,15H,2,11-14H2,1H3 |
InChI-Schlüssel |
VIVAUGLSYIGSEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)

![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B12452154.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)

![1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B12452172.png)
![2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide](/img/structure/B12452180.png)



